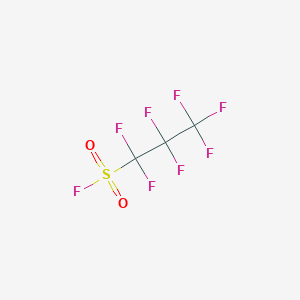
Heptafluoropropane-1-sulfonyl fluoride
Overview
Description
Heptafluoropropane-1-sulfonyl fluoride is a fluorinated organic compound characterized by the presence of a sulfonyl fluoride group attached to a heptafluoropropane backbone. This compound is known for its high chemical stability and reactivity, making it a valuable intermediate in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptafluoropropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of heptafluoropropane using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale fluorosulfonylation processes. These processes often utilize sulfuryl fluoride gas or other solid fluorosulfonylating reagents to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Heptafluoropropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: It can also participate in addition reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often in the presence of a base or a catalyst to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts .
Scientific Research Applications
Heptafluoropropane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of heptafluoropropane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and lysine, forming covalent bonds. This reactivity is exploited in the design of covalent inhibitors and chemical probes that target specific proteins and enzymes .
Comparison with Similar Compounds
Heptafluoropropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Nonafluorobutane-1-sulfonyl fluoride: Similar in structure but with a longer carbon chain, leading to different physical and chemical properties.
Sulfuryl fluoride: A simpler compound used in similar applications but with different reactivity and stability profiles.
This compound is unique due to its high fluorine content, which imparts exceptional stability and reactivity, making it particularly valuable in specialized applications .
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F8O2S/c4-1(5,2(6,7)8)3(9,10)14(11,12)13 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDXWZPDZBWMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220812 | |
| Record name | Perfluoropropanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-40-5 | |
| Record name | 1,1,2,2,3,3,3-Heptafluoro-1-propanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropropanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Methyl-1H-imidazol-2-YL)methyl]ethanamine dihydrochloride](/img/structure/B7886435.png)
![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B7886440.png)
![3-[(Dimethylamino)methyl]benzenethiol hydrochloride](/img/structure/B7886441.png)


![4-[[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]methyl]benzoate](/img/structure/B7886479.png)








